molecular formula C16H16F3N7 B2415619 3-((1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)pyrazine-2-carbonitrile CAS No. 2034338-01-5

3-((1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B2415619
CAS No.: 2034338-01-5
M. Wt: 363.348
InChI Key: VTUNMPZNNDWAQK-UHFFFAOYSA-N
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Description

3-((1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H16F3N7 and its molecular weight is 363.348. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “3-((1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)pyrazine-2-carbonitrile” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the biochemical pathways affected by this compound . Future studies could provide insights into the downstream effects of this compound on cellular processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets . .

Properties

IUPAC Name

3-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]amino]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N7/c1-10-23-13(16(17,18)19)8-14(24-10)26-6-2-11(3-7-26)25-15-12(9-20)21-4-5-22-15/h4-5,8,11H,2-3,6-7H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUNMPZNNDWAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC3=NC=CN=C3C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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